Sohirnone C

描述

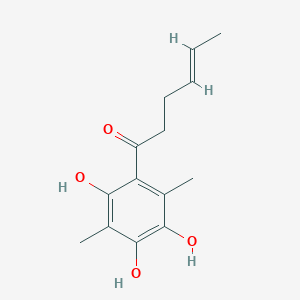

Structure

3D Structure

属性

分子式 |

C14H18O4 |

|---|---|

分子量 |

250.29 g/mol |

IUPAC 名称 |

(E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hex-4-en-1-one |

InChI |

InChI=1S/C14H18O4/c1-4-5-6-7-10(15)11-8(2)13(17)14(18)9(3)12(11)16/h4-5,16-18H,6-7H2,1-3H3/b5-4+ |

InChI 键 |

KLQGVWIQLPTWBL-SNAWJCMRSA-N |

手性 SMILES |

C/C=C/CCC(=O)C1=C(C(=C(C(=C1O)C)O)O)C |

规范 SMILES |

CC=CCCC(=O)C1=C(C(=C(C(=C1O)C)O)O)C |

同义词 |

5,1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hex-4-en-1-one sohirnone C |

产品来源 |

United States |

Isolation and Natural Occurrence of Sohirnone C

Hexaketide Pathway Considerations for Sorbicillinoid Scaffold Formation

Sorbicillinoids are recognized as hexaketide metabolites. researchgate.netsemanticscholar.orgnih.govmdpi.comresearchgate.netmdpi.comfrontiersin.orgrsc.orgresearchgate.net Their core structure is assembled through the hexaketide pathway, involving the iterative condensation of acetyl-CoA and malonyl-CoA units. researchgate.netmdpi.com Studies, including isotopic labeling experiments, have supported the hexaketide origin of the sorbicillinoid scaffold. researchgate.netnih.govrsc.org Two polyketide synthases (PKSs), typically designated SorA and SorB, are involved in the initial steps of forming the basic hexaketide structure, such as sorbicillin (B1241578) or dihydrosorbicillin (B3285229). nih.govmdpi.comresearchgate.netmdpi.comfrontiersin.orgrsc.orgresearchgate.netuni-hannover.de

Specific Fungal Strains (e.g., Penicillium sp. GD6, Trichoderma longibrachiatum)

Enzymatic Transformations in Sorbicillinoid Biosynthesis (e.g., FAD-dependent monooxygenases)

Following the formation of the hexaketide scaffold, enzymatic transformations are crucial for generating the diverse structures of sorbicillinoids. FAD-dependent monooxygenases play a significant role in these modifications. mdpi.comresearchgate.netmdpi.comfrontiersin.orgrsc.orgresearchgate.netuni-hannover.denih.gov Specifically, the enzyme SorC, an FAD-dependent monooxygenase, catalyzes the oxidative dearomatization of sorbicillin and dihydrosorbicillin to produce sorbicillinol and dihydrosorbicillinol, respectively. mdpi.comresearchgate.netmdpi.comfrontiersin.orgrsc.orguni-hannover.denih.gov This oxidative dearomatization is considered a key step in sorbicillinoid biosynthesis. rsc.orguni-hannover.denih.gov Other enzymes, such as the flavin-dependent oxidase SorD, are also involved in further transformations, including the formation of more oxidized monomeric and dimeric sorbicillinoids. rsc.orgnih.govnih.gov

Proposed Biosynthetic Routes to Sohirnone C and Related Structures

While a specific detailed pathway solely for this compound is not extensively described, its structure as a sorbicillinoid suggests it arises from the general sorbicillinoid biosynthetic pathway. This compound is structurally related to other sorbicillinoids like sohirnone B and a corresponding benzoquinone derivative. mdpi.comresearchgate.netsemanticscholar.org It has been proposed that 2-(2′,3′-dihydrosorbyl)-3,6-dimethyl-5-hydroxy-1,4-benzoquinone is the benzoquinone form of this compound, suggesting a potential oxidative relationship between these structures. mdpi.comresearchgate.netsemanticscholar.org The biosynthesis of sorbicillinoids often involves reactions such as Michael additions or Diels-Alder reactions to form dimeric and more complex structures from monomeric precursors like sorbicillinol. researchgate.netresearchgate.netmdpi.com Given its structure, this compound likely results from modifications of a dihydrosorbicillin-like precursor, potentially involving oxidation and other tailoring steps catalyzed by enzymes within the sorbicillinoid biosynthetic gene cluster. mdpi.comresearchgate.netmdpi.comfrontiersin.orgrsc.orgresearchgate.netuni-hannover.denih.gov

Table 2: Key Enzymes in Sorbicillinoid Biosynthesis

| Enzyme Type | Example Enzyme | Function | Reference(s) |

| Polyketide Synthase | SorA, SorB | Formation of the hexaketide scaffold (e.g., sorbicillin, dihydrosorbicillin) | nih.govmdpi.comresearchgate.netmdpi.comfrontiersin.orgrsc.orgresearchgate.netuni-hannover.de |

| FAD-dependent Monooxygenase | SorC | Oxidative dearomatization of sorbicillin/dihydrosorbicillin to sorbicillinol/dihydrosorbicillinol | mdpi.comresearchgate.netmdpi.comfrontiersin.orgrsc.orguni-hannover.denih.gov |

| Flavin-dependent Oxidase | SorD | Further oxidative transformations, potentially involved in dimer formation | rsc.orgnih.govnih.gov |

Structural Elucidation Methodologies for Sohirnone C

Advanced Spectroscopic Techniques for Structural Characterization

Advanced spectroscopic methods are fundamental to deciphering the molecular architecture of complex organic molecules. For Sohirnone C, these techniques provided crucial information about its functional groups, connectivity, molecular formula, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the relative positions of atoms within a molecule. The structure of this compound, also referred to as 2-deoxy-sohirnone C in some studies, was elucidated through extensive spectroscopic analysis, including detailed 1D and 2D NMR experiments nih.govnih.govmycocentral.euresearchgate.netnih.govwikidata.org. Comparisons of the NMR data of this compound with those of known related compounds, such as Sohirnone B, were instrumental in identifying key structural features nih.govresearchgate.netnih.govwikidata.orgsrku.edu.in. Analysis of the ¹H NMR spectrum provided information on the types of protons, their chemical environments, and coupling interactions, while the ¹³C NMR spectrum revealed the different types of carbon atoms present srku.edu.in. Further 2D NMR experiments, such as HSQC, HMBC, and COSY, would be employed to establish correlations between protons and carbons and to map out the connectivity of the atoms, thereby confirming the planar structure wikipedia.org. For instance, differences observed in the ¹H and ¹³C NMR spectra between this compound and Sohirnone B indicated the reduction of a double bond adjacent to a carbonyl group in this compound compared to Sohirnone B srku.edu.in.

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of ions with high precision, HRMS can provide a highly accurate molecular formula, which is crucial for confirming a proposed structure. The molecular formula of this compound has been reported, with a molecular weight of 250, corresponding to C₁₄H₁₈O₄ srku.edu.in. This is consistent with this compound being a dihydro-derivative of Sohirnone B (C₁₄H₁₆O₄) srku.edu.in. While specific HRMS data (exact m/z values) for this compound were not detailed in all sources, the general approach to structural elucidation of such natural products involves HRMS to validate the molecular formula derived from spectroscopic data nih.govwikidata.orgwikipedia.orgwikipedia.org. HRMS provides the exact mass, which allows differentiation between compounds with very similar nominal masses but different elemental compositions wikipedia.org.

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. While the primary sources discussing this compound's isolation and structure focused on NMR and HRMS for planar structure elucidation, ECD spectroscopy, often in conjunction with computational methods, is a standard approach for assigning absolute configurations of natural products with suitable chromophores nih.govwikipedia.orgvulcanchem.com. Studies on diketopiperazines isolated alongside this compound utilized comparisons with the CD spectra of natural and synthesized analogs to establish their absolute stereochemistry mycocentral.euresearchgate.netnih.govwikidata.orgnih.gov. Although the direct application of ECD for this compound's absolute configuration was not explicitly detailed in every retrieved snippet, it represents a key technique in the comprehensive stereochemical analysis of chiral natural products vulcanchem.comnih.govwikipedia.org.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Stereochemical Assignment Approaches (e.g., Mosher's Method, CD Spectra Comparison)

Determining the relative and absolute stereochemistry is a critical part of structural elucidation. Several methods are employed for this purpose. Mosher's method, which involves derivatization of a chiral alcohol with Mosher's acid chloride, followed by analysis of the induced shifts in the ¹H NMR spectrum, was utilized to determine the absolute configuration of a hydroxyl group in a co-isolated compound (compound 3, 3S-hydroxylcyclo(S-Pro-S-Phe)) nih.govresearchgate.netnih.govwikidata.orgnih.gov. As mentioned earlier, comparison of experimental CD spectra with those of compounds with known absolute configurations or with computationally predicted spectra is another powerful method for stereochemical assignment, particularly for molecules containing suitable chromophores wikipedia.orgvulcanchem.com. This approach was applied to determine the absolute stereochemistry of other diketopiperazines isolated with this compound mycocentral.euresearchgate.netnih.govwikidata.orgnih.gov. These methods highlight the strategies employed in the same research context for related compounds, indicating their potential applicability or consideration in the full stereochemical analysis of this compound if it possesses chiral centers.

Chemical Synthesis and Structural Modifications of Sohirnone C and Analogs

Total Synthesis Strategies for Sorbicillinoid Core Structures

Total synthesis strategies for sorbicillinoid core structures often aim to construct the characteristic bicyclo[2.2.2]octane scaffold. researchgate.netd-nb.info A key intermediate in the biosynthesis and synthesis of many sorbicillinoids is sorbicillinol, which is generated through the oxidative dearomatization of sorbicillin (B1241578), often catalyzed by the enzyme SorbC. researchgate.netrsc.orgresearchgate.net Sorbicillinol is highly reactive and can undergo various reactions, including Diels-Alder cycloadditions and Michael additions, to form the diverse range of sorbicillinoid structures. researchgate.netrsc.org

One approach to the total synthesis of sorbicillinoids involves the chemo-enzymatic synthesis, utilizing enzymes like SorbC to perform key steps such as the enantioselective oxidative dearomatization of sorbicillin. researchgate.netresearchgate.nettum.debeilstein-journals.org This enzymatic step can provide access to the reactive sorbicillinol intermediate, which can then be subjected to chemical transformations to build the core structure and introduce diversity. tum.debeilstein-journals.org For instance, the intramolecular conjugate addition of a tethered malonate has been reported as a method to introduce the lactone ring in the synthesis of sorbicillactones. acs.org

Total synthetic routes for dimeric sorbicillinoids have been developed, although some existing methods can be lengthy and not highly stereoselective. d-nb.infonih.gov The complexity of these molecules necessitates improved synthetic strategies. d-nb.info

Semi-Synthesis and Derivatization Approaches for Sohirnone C Analogs (e.g., 2-deoxy-sohirnone C)

Semi-synthesis involves using naturally isolated compounds as starting materials for chemical modifications to produce novel or related compounds. wikipedia.org This approach can be particularly useful for complex natural products like sorbicillinoids, where the organism provides a complex precursor that is difficult or costly to synthesize entirely from simple starting materials. wikipedia.org

Specific information on the semi-synthesis or derivatization specifically of this compound is less widely detailed in the provided search results. However, the general principles of semi-synthesis and derivatization are applicable to sorbicillinoids. For example, chemical derivatization has been used to modify sorbicillinoid analogues to enhance their anti-inflammatory activities. researchgate.net This suggests that similar strategies could be applied to this compound.

One study mentions the total synthesis of 2-deoxy-sohirnone C, implying that both total synthesis and potentially semi-synthetic routes from a related natural product could be considered for this analog. cjnmcpu.com Derivatization reactions often target functional groups such as hydroxyl, amine, and carboxyl groups. sigmaaldrich.com Given the oxygenated nature of sorbicillinoids, derivatization of hydroxyl groups is a likely approach for creating analogs.

Synthetic Routes to Related Sorbicillinoids with Structural Similarities

Sorbicillinoids share a common hexaketide origin and often feature a sorbyl side chain and a cyclic core structure. researchgate.netacs.orgmdpi.com Synthetic routes to related sorbicillinoids often leverage common intermediates and reaction strategies. The oxidative dearomatization of sorbicillin to sorbicillinol is a central step in the biosynthesis and synthesis of many sorbicillinoids. researchgate.netrsc.orgresearchgate.net Subsequent Diels-Alder or Michael addition reactions involving sorbicillinol or its derivatives lead to the formation of dimeric, trimeric, and hybrid sorbicillinoids with diverse core structures, such as bicyclo[2.2.2]octane or cage-like systems. researchgate.netrsc.orgfrontiersin.org

Chemo-enzymatic approaches using the enzyme SorbC have been successfully applied to the synthesis of various sorbicillinoids, including bisorbicillinoids and sorbicatechols. tum.debeilstein-journals.orgnih.gov These methods highlight the utility of combining enzymatic transformations with chemical synthesis to access structurally complex sorbicillinoids.

Synthetic efforts have also focused on creating libraries of sorbicillinoid analogues by varying the dienophile or nucleophile involved in reactions with sorbicillinol, allowing for the exploration of structural diversity. rsc.orgd-nb.infonih.gov

Structure-Activity Relationship (SAR) Studies via Chemical Modifications

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's structure affect its biological activity. For sorbicillinoids, SAR studies have been conducted to identify structural features responsible for their various bioactivities, such as anti-inflammatory or cytotoxic effects. acs.orgresearchgate.net

Chemical modifications of sorbicillinoids and their analogs are central to SAR studies. By synthesizing or derivatizing compounds with specific structural variations, researchers can evaluate the impact of these changes on activity. For example, studies have investigated the effect of modulating the substitution pattern on the benzene (B151609) ring and varying the alkyl chain length on the anti-inflammatory activity of sorbicillinoid analogs. rollins.edu

SAR studies on sorbicillinoid analogues have revealed that specific side chain substitutions can significantly enhance inhibitory effects on inflammatory responses. researchgate.net Furthermore, modifications to the core skeleton, such as using a monomethylresorcinol skeleton instead of a dimethylresorcinol skeleton, have shown improved activity. researchgate.net These findings underscore the importance of chemical modifications in dissecting the relationship between sorbicillinoid structure and function.

Interactive Data Table: Examples of Sorbicillinoid Modifications and Activities

| Compound Class | Key Structural Feature Modified | Observed Activity | Reference |

| Sorbicillinoid Analogs | Benzene ring substitution, alkyl chain length | Anti-inflammatory (NO inhibition) | rollins.edu |

| Sorbicillinoid Analogs | Side chain substitution | Anti-inflammatory (NO/iNOS inhibition) | researchgate.net |

| Sorbicillinoid Analogs | Resorcinol skeleton (mono- vs dimethyl) | Anti-inflammatory | researchgate.net |

Molecular and Cellular Biological Activities of Sohirnone C

Mechanistic Investigations of Antimicrobial Activity

Research has explored the ways in which Sohirnone C exerts its inhibitory effects on various microorganisms, including bacteria and fungi.

Activity against Multi-Drug Resistant (MDR) Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus)

This compound and its derivatives have demonstrated activity against multi-drug resistant pathogens, notably Methicillin-Resistant Staphylococcus aureus (MRSA) wikidata.orgmetabolomicsworkbench.orgnih.govmed-life.cnresearchgate.net. Studies have shown this compound to be a potent antibacterial agent with low minimum inhibitory concentration (MIC) values against MRSA strains metabolomicsworkbench.orgnih.gov. For instance, 2-deoxy-sohirnone C, a related sorbicillin (B1241578) derivative, has shown activity against MRSA with reported MIC values of 80 μg·mL⁻¹ and 6.4 μg·mL⁻¹ in different studies wikidata.org. This compound (identified as compound 259 in one study) also exhibited antibacterial activity with an MIC less than 2 mg/mL metabolomicsworkbench.org.

Table 1. Minimum Inhibitory Concentrations (MIC) of this compound and a Derivative Against MRSA

| Compound | Organism | MIC (μg/mL) | Source |

| 2-deoxy-sohirnone C | MRSA | 80 | wikidata.org |

| 2-deoxy-sohirnone C | MRSA | 6.4 | |

| This compound (Comp. 259) | MRSA | < 2000 | metabolomicsworkbench.org |

Antifungal Mechanisms at the Cellular Level (e.g., against Candida albicans, Pyricularia oryzae)

This compound has also shown antifungal activity against significant plant and human fungal pathogens, including Pyricularia oryzae and Candida albicans wikidata.org. While specific detailed mechanisms for this compound against these fungi are still under investigation, research on related compounds suggests potential mechanisms such as the disruption of the cell membrane or the inhibition of key enzymatic processes essential for fungal survival.

Broad-Spectrum Antibacterial Activity

Beyond its activity against MRSA, this compound has been reported to exhibit broad-spectrum antibacterial activity wikidata.org. This indicates its potential effectiveness against a range of bacterial species, encompassing both Gram-positive and Gram-negative bacteria wikidata.org.

Cellular Antiproliferative Mechanisms

This compound and related sorbicillinoids have demonstrated antiproliferative effects on cancer cells, with studies exploring the underlying cellular mechanisms wikidata.org.

Induction of Cell Cycle Arrest (e.g., G2-M Phase)

Investigations into the antiproliferative effects of this compound and related compounds have revealed their ability to induce cell cycle arrest in cancer cells. Notably, this compound (referred to as compound 65b) has been shown to induce G0/G1 and G2/M phase cell cycle arrest in BGC823 cells. Similarly, related sorbicillinoids like Sorbicatechol D and sorbicillin have been found to significantly induce G2-M phase arrest in HT-29 tumor cells in a dose-dependent manner.

Modulation of Cell Cycle Regulatory Proteins (e.g., p-H3, Cyclin B1)

The induction of G2-M cell cycle arrest by related sorbicillinoids, such as Sorbicatechol D and sorbicillin, has been linked to the modulation of key cell cycle regulatory proteins. Mechanistic investigations uncovered that these compounds could significantly induce G2-M phase arresting by increasing the protein levels of p-H3 and Cyclin B1. While these specific findings on protein modulation are attributed to related compounds in the provided snippets, they provide insight into the potential mechanisms by which this compound, as a related sorbicillinoid with similar antiproliferative activity and G2/M arrest induction, may exert its effects.

Table 2. Effects of Related Sorbicillinoids on Cell Cycle and Protein Levels in HT-29 Cells

| Compound | Effect on Cell Cycle | Effect on p-H3 Levels | Effect on Cyclin B1 Levels | Source |

| Sorbicatechol D | G2-M Arrest | Increased | Increased | |

| Sorbicillin | G2-M Arrest | Increased | Increased |

In Vitro Cytotoxicity Against Tumor Cell Lines (Focus on cellular response and pathways)

Studies have investigated the cytotoxic effects of this compound and related sorbicillinoids against various human cancer cell lines. In one study, compounds including this compound (identified as compound 2) were evaluated for cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines. These compounds, including this compound, displayed no cytotoxicity against these specific cell lines when paclitaxel (B517696) was used as a positive control. acs.org

However, other related compounds isolated from endophytic fungi have shown cytotoxicity against different cancer cell lines. For instance, 2-deoxy-sohirnone C exhibited cytotoxicity against MMQ and GH3 cell lines with IC50 values of 5.2 and 13.0 µM, respectively. cabidigitallibrary.org Other compounds from Phoma sp. OUCMDZ-1847 demonstrated cytotoxicity against HL-60, HCT-116, K562, MGC-803, and A549 cell lines with IC50 values ranging from 0.05 to 8.5 µM. cabidigitallibrary.org

While specific cellular response and pathways for this compound's potential cytotoxicity are not extensively detailed in the provided search results, research on other compounds highlights various mechanisms involved in tumor cell cytotoxicity. These include the induction of apoptosis through intrinsic pathways, mediated by factors like reactive oxygen species (ROS) and activation of caspases (e.g., caspase 3, 8, 9), as well as the inactivation of pro-survival pathways like PI3K/Akt/mTOR. unito.itresearchgate.netmdpi.com Some cytotoxic agents target specific receptors like sigma-2 receptors, leading to oxidative stress, lysosomal leakage, and mitochondrial destabilization. unito.itresearchgate.net Cytotoxic T cells can also induce tumor cell death through the release of granzymes and perforins or the secretion of mediators like interferon-gamma (IFN-γ). researchgate.netnih.gov

Anti-inflammatory Pathways and Cellular Targets

This compound and related sorbicillinoids have demonstrated potent anti-inflammatory activity, primarily through the inhibition of nitric oxide (NO) production in cellular models. acs.orgnih.gov

Inhibition of Nitric Oxide (NO) Production in Cellular Models

This compound (compound 2) and several other sorbicillinoids exhibited potent anti-inflammatory activity by inhibiting the production of NO in lipopolysaccharide (LPS)-activated RAW264.7 cells. acs.org The IC50 values for these active compounds ranged from 0.94 to 38 μM. acs.org Another study also reported significant inhibitory effects on nitrite (B80452) levels (an indicator of NO production) for related compounds like trichodermanone C in LPS-stimulated J774A.1 macrophages. researchgate.net The anti-inflammatory activities of sorbicillinoids appear to be influenced by their structural types and the functional groups present in the sorbyl side chain. nih.gov

Suppression of Pro-inflammatory Mediators (e.g., COX-2, IL-1β, IL-6)

While direct evidence for this compound's effect on specific pro-inflammatory mediators like COX-2, IL-1β, and IL-6 is limited in the provided results, research on other anti-inflammatory compounds isolated from natural sources provides insight into common mechanisms. Many anti-inflammatory agents suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, as well as the production of NO and prostaglandin (B15479496) E2 (PGE2). nih.gov This suppression often involves the inhibition of signaling pathways such as NF-κB and AP-1 activation. nih.gov Additionally, suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is a key aspect of anti-inflammatory responses. nih.govecancer.orgwu.ac.th These cytokines play significant roles in initiating and sustaining inflammation. cedars-sinai.orgabcam.com

Other Investigated Biological Activities and Proposed Mechanisms

Beyond cytotoxicity and anti-inflammatory effects, other biological activities of this compound and related compounds have been explored, including antioxidant and antiviral properties. scispace.comnih.gov

Antioxidant Mechanisms

Some compounds isolated alongside this compound, such as trichomerol and bisorbicillinolide, have shown potential antioxidant activity. researchgate.net These compounds demonstrated radical scavenging activity in assays like the DPPH assay. researchgate.net Antioxidant mechanisms generally involve the neutralization of free radicals and reactive oxygen species (ROS), which are generated during metabolic processes and can cause cellular damage. eyewiki.orgfrontiersin.orgompj.org The body's antioxidant defense system includes enzymatic antioxidants (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) and non-enzymatic antioxidants (e.g., vitamins A, C, and E, glutathione). eyewiki.orgfrontiersin.orgompj.orgnih.gov While specific antioxidant mechanisms for this compound are not detailed, related compounds exhibit this activity, suggesting potential radical scavenging capabilities.

Antiviral Effects

The search results indicate that antiviral effects have been investigated for sorbicillinoid derivatives. rug.nl One study mentions a new sorbicillin derivative, 2-deoxy-sohirnone C, and lists antiviral activity among the investigated properties of compounds from Ajuga moorcroftiana seeds. scispace.com Antiviral agents can act through various mechanisms, including blocking viral entry into cells, boosting the host immune system, or lowering the viral load. lung.org Research on other natural compounds, such as sophoridine, has shown antiviral effects against viruses like coxsackievirus B3, potentially by regulating cytokine expression. nih.gov While the specific antiviral mechanisms of this compound are not elaborated in the provided text, the investigation of this activity in related compounds suggests it could involve interference with viral replication or modulation of the host immune response.

Neuroprotective and Neuritogenic Potential

This compound, as a member of the sorbicillinoid class, has been investigated for its potential neuroprotective and neuritogenic effects. Sorbicillinoids, in general, have shown promise in this area. For instance, sorbicillin itself has demonstrated neuroprotective and neuritogenic activity in in vitro models of Parkinson's disease using PC-12 Adh cells. nih.govresearchgate.net Specifically, sorbicillin at concentrations of 1 and 10 µg/mL significantly induced neurite outgrowth and exhibited neuroprotective effects in a 6-hydroxydopamine-induced Parkinson's disease cell model. nih.govresearchgate.net While direct studies focusing solely on the neuroprotective and neuritogenic potential of this compound are less extensively documented in the provided search results compared to other sorbicillinoids like sorbicillin, the shared structural class suggests a potential for similar activities. Further research specifically on this compound is needed to fully elucidate its effects in these areas.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Protein Tyrosine Phosphatase 1B)

Enzyme inhibition studies have been a significant area of research for sorbicillinoids, including investigations into their effects on enzymes like acetylcholinesterase (AChE) and protein tyrosine phosphatase 1B (PTP1B).

Acetylcholinesterase Inhibition:

Acetylcholinesterase is an enzyme crucial for breaking down the neurotransmitter acetylcholine, which plays a vital role in cognitive function and memory. rsc.orgsigmaaldrich.com Inhibition of AChE is a therapeutic strategy for neurodegenerative diseases like Alzheimer's. rsc.orgsigmaaldrich.com While specific data on this compound's direct inhibition of AChE is not prominently featured in the provided snippets, other sorbicillinoids have shown activity. For example, sorbicillin and 2',3'-dihydrosorbicillin exhibited acetylcholinesterase inhibitory activities with inhibition rates of 15.47% and 1.78%, respectively, at a concentration of 50 μg/mL. nih.gov Another study mentioned a compound, 2-deoxy-sohirnone C, showing moderate acetylcholinesterase inhibitory activities with reported IC50 values, although the specific values were not provided in the abstract. researchgate.net This suggests that compounds structurally related to this compound can interact with AChE.

Protein Tyrosine Phosphatase 1B Inhibition:

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that acts as a negative regulator in insulin (B600854) and leptin signaling pathways and has been identified as a therapeutic target for type 2 diabetes and obesity. mdpi.comresearchgate.netplos.org PTP1B is also gaining attention in neuroscience due to its involvement in neurodegenerative processes. researchgate.netcsic.es Inhibition of PTP1B can enhance insulin signaling and has shown potential in preclinical studies for neurological benefits. mdpi.comcsic.es The provided search results indicate that sorbicillinoids, as a class, have been investigated for their inhibitory activities against PTP1B. nih.gov Although specific detailed research findings on this compound's PTP1B inhibitory activity are not extensively detailed in the provided snippets, the inclusion of PTP1B inhibition within the reported biological activities of sorbicillinoids highlights this as a relevant area of study for this compound. nih.gov

Further detailed research, including in vitro enzyme assays and potentially structural studies, would be necessary to fully characterize the inhibitory profile of this compound against these and other enzymes.

Target Identification and Mechanism of Action Studies for Sohirnone C

Methodologies for Molecular Target Elucidation

Various experimental methodologies are employed to identify the proteins or other biomolecules that a small molecule like Sohirnone C interacts with to exert its biological effects. These approaches often involve biochemical techniques, genetic manipulation, and phenotypic analysis.

Proteomic Approaches (e.g., Affinity Chromatography, SILAC)

Proteomic approaches play a significant role in the direct identification of protein targets. Affinity chromatography, for instance, involves immobilizing the small molecule onto a solid support and using it as a bait to capture interacting proteins from a cell lysate or tissue extract nih.govnih.gov. The proteins that bind to the immobilized compound are then eluted and identified, typically by mass spectrometry. This method allows for the isolation of proteins that directly interact with the compound.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is another powerful proteomic technique used for quantitative analysis of protein abundance and interactions revvity.comsonraianalytics.comnih.gov. In SILAC, cells are cultured in media containing different isotopic forms of amino acids (light or heavy). When a compound is applied to one cell population (e.g., heavy label) and compared to an untreated control population (e.g., light label), changes in protein abundance or differential binding to an affinity probe can be quantified by mass spectrometry revvity.comsonraianalytics.comnih.gov. This allows for the identification of proteins whose levels change upon treatment or which show differential binding to a compound-specific probe, providing clues about the compound's targets or affected pathways revvity.comnih.gov. While these methods are applicable to studying compound-protein interactions, specific applications for this compound were not found in the search results.

Functional Genomics and Gene Perturbation Studies

Functional genomics approaches, such as those utilizing CRISPR-Cas9 or RNA interference (RNAi), can be used to investigate the role of specific genes in mediating a compound's effect criver.comrevvity.complos.orgmdpi.comwikipedia.org. By systematically perturbing gene expression (knockout, knockdown, or overexpression) and observing the resulting changes in cellular phenotype in the presence of the compound, researchers can infer which genes are essential for the compound's activity or resistance criver.comrevvity.complos.orgmdpi.com. Techniques like Perturb-seq combine genetic perturbations with single-cell RNA sequencing to provide high-throughput analysis of transcriptional changes associated with specific gene knockouts and compound treatment, offering insights into affected pathways and potential targets nih.gov. These studies can help validate putative targets identified through other methods or reveal novel genetic interactions relevant to the compound's mechanism of action revvity.complos.orgmdpi.com.

Phenotypic Screening and Pathway Deconvolution

Phenotypic screening involves testing libraries of compounds for their ability to induce a desired cellular or organismal phenotype criver.comrsc.orgnih.govnih.govvirologyresearchservices.comstanford.edu. While powerful for identifying bioactive molecules, this approach does not directly reveal the molecular target criver.comrsc.orgnih.govvirologyresearchservices.com. Target deconvolution strategies are subsequently employed to identify the protein or pathway responsible for the observed phenotype criver.comrsc.orgnih.govnih.govvirologyresearchservices.com. This can involve a combination of the methodologies described above, such as using the active compound as a tool in proteomic or genetic screens to pinpoint its direct or indirect targets criver.comrsc.orgnih.govnih.gov. Pathway deconvolution aims to understand the broader biological pathways modulated by the compound, often by analyzing changes in gene expression, protein phosphorylation, or metabolite levels following treatment rsc.orgmdpi.comvirologyresearchservices.comstanford.edu.

Computational Approaches in Target Prediction and Validation

Computational methods complement experimental techniques by providing in silico predictions and analyses that can guide experimental design and data interpretation in target identification studies nih.govplos.orgnih.govfrontiersin.orgnih.govplos.orgarxiv.orgmdpi.com.

In Silico Ligand-Target Interaction Modeling

In silico ligand-target interaction modeling, such as molecular docking, predicts the binding mode and affinity of a small molecule to a potential protein target based on their 3D structures plos.orgnih.govnih.govplos.orgmdpi.com. This approach is particularly useful when the structure of the potential target is known nih.govplos.orgmdpi.com. By screening a compound against a library of protein structures, potential targets can be prioritized based on predicted binding affinity nih.govplos.org. Conversely, if a potential target is hypothesized, docking can be used to assess the likelihood of the compound binding to it nih.govplos.org. Other methods include pharmacophore modeling and target fishing based on chemical similarity to known ligands frontiersin.orgnih.govmdpi.com.

Machine Learning Applications in Target Identification

Machine learning algorithms are increasingly being applied in target identification and prediction nih.govplos.orgnih.govfrontiersin.orgarxiv.orgmdpi.com. These methods can build predictive models based on large datasets of known compound-target interactions, chemical structures, and biological annotations plos.orgnih.govfrontiersin.orgarxiv.orgmdpi.com. By learning patterns from existing data, machine learning models can predict potential targets for novel compounds or identify compounds that are likely to interact with a specific target nih.govfrontiersin.orgarxiv.orgmdpi.com. Deep learning, a subset of machine learning, has shown particular promise in handling complex biological data and improving the accuracy of target prediction nih.govmdpi.com. These computational predictions can serve as valuable hypotheses to be experimentally validated nih.govfrontiersin.orgmdpi.com.

Future Directions and Research Perspectives for Sohirnone C

Advanced Biosynthetic Pathway Elucidation and Genetic Engineering

Understanding the complete biosynthetic pathway of Sohirnone C is crucial for its sustainable production and for generating structural analogs. While some studies have shed light on the biosynthesis of sorbicillinoids, including the role of specific enzymes like FAD-dependent monooxygenases in oxidative dearomatization, the specific pathway for this compound requires further detailed elucidation. mdpi.com Research efforts are needed to identify and characterize all the genes and enzymes involved in the biosynthesis of this compound in its native producers.

Advanced techniques such as genome sequencing, transcriptomics, and proteomics can be employed to identify the biosynthetic gene clusters (BGCs) responsible for this compound production. helmholtz-hips.decas.org Genetic engineering approaches, including gene knockout and overexpression studies, can then be used to confirm the function of putative biosynthetic genes and to manipulate the pathway for increased yield or the production of modified structures. nih.govrsc.orgjipb.netrsc.orgresearchgate.net Heterologous expression of the this compound biosynthetic pathway in amenable host organisms, such as Saccharomyces cerevisiae or Aspergillus oryzae, could provide a controlled system for studying the pathway and producing the compound and its intermediates in larger quantities. nih.gov

Chemoenzymatic Synthesis and Biocatalysis for Analog Development

The structural complexity of natural products like this compound can make their total chemical synthesis challenging and often low-yielding. rsc.orgnih.gov Chemoenzymatic synthesis, which combines the power of chemical transformations with the specificity and efficiency of enzymatic reactions, offers a promising alternative for the synthesis of this compound and the development of its analogs. rsc.orgnih.govbeilstein-journals.orguni-bayreuth.demdpi.com

Future research should focus on identifying and engineering enzymes, particularly those from the native biosynthetic pathway or other characterized biocatalysts, that can perform key steps in the synthesis of this compound. rsc.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov This could involve using enzymes for specific oxidations, cyclizations, or the introduction of functional groups. frontiersin.org Biocatalysis can also be employed for late-stage diversification of this compound or its intermediates, allowing for the creation of novel analogs with potentially improved biological activities or pharmacokinetic properties. frontiersin.orgfrontiersin.org The development of efficient chemoenzymatic routes would not only facilitate the production of this compound but also provide a versatile platform for generating a library of analogs for structure-activity relationship (SAR) studies. frontiersin.org

Development of Mechanistic Biological Assays for Specific Targets

While some biological activities have been reported for sorbicillinoids, including this compound, the specific molecular targets and detailed mechanisms of action are often not fully understood. nih.govnih.gov Future research should prioritize the development and application of sophisticated mechanistic biological assays to identify the proteins or pathways that this compound interacts with. nih.govnih.govhcmr.grmdpi.comacs.org

Techniques such as activity-based protein profiling, thermal proteome profiling, and affinity chromatography coupled with mass spectrometry can be used to identify direct protein targets. nih.gov Cell-based assays investigating specific cellular processes, such as apoptosis, cell cycle progression, or inflammatory pathways, can provide insights into the cellular response to this compound treatment. acs.org Furthermore, reporter gene assays and pathway-specific signaling assays can help to elucidate the downstream effects of this compound binding to its target(s). nih.gov A thorough understanding of the mechanism of action is essential for rational drug design and the development of this compound or its analogs as therapeutic agents. nih.govnih.gov

Exploration of Novel Biological Activities and Therapeutic Potential

The diverse biological activities observed within the sorbicillinoid family suggest that this compound may possess additional, as yet undiscovered, therapeutic potential. nih.govcas.orgresearchgate.netresearchgate.net Future research should involve broad screening of this compound against a wider range of biological targets and disease models.

This could include evaluating its activity against various types of cancer cells, infectious agents (beyond those already tested), inflammatory conditions, neurological disorders, and metabolic diseases. nih.govcas.orgmdpi.comresearchgate.net High-throughput screening (HTS) platforms can be utilized to efficiently assess the activity of this compound in various assay systems. Furthermore, studies investigating potential synergistic effects of this compound in combination with existing drugs could reveal new therapeutic strategies. cas.org Given the reported antifungal activity of some sorbicillinoids and the isolation of 2-deoxy-sohirnone C from a fungus, further investigation into its specific antifungal mechanisms and potential against drug-resistant fungal strains is warranted. researchgate.netnih.govmdpi.comscione.com

Application of Artificial Intelligence and Machine Learning in Natural Product Research

Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in natural product research, and their application can significantly accelerate the discovery and development of compounds like this compound. helmholtz-hips.decas.orgacs.orgijrpas.comnih.govfnasjournals.com

AI/ML algorithms can be applied to analyze large datasets from genomic, metabolomic, and biological screening studies to identify potential BGCs for this compound, predict novel analogs, and forecast their biological activities and potential targets. helmholtz-hips.decas.orgacs.orgijrpas.com Predictive modeling can guide the selection of targets for mechanistic studies and prioritize the synthesis of analogs with desired properties. cas.orgacs.orgijrpas.com Furthermore, AI can assist in optimizing fermentation conditions for increased production of this compound from its natural source or engineered strains. ijrpas.com The integration of AI and ML into this compound research pipelines holds significant promise for more efficient discovery, characterization, and development. helmholtz-hips.decas.orgacs.orgijrpas.comnih.govfnasjournals.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。